molecular formula C30H26ClN3O4 B13379050 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one

2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one

Cat. No.: B13379050
M. Wt: 528.0 g/mol
InChI Key: VSTQABRLDIYCAF-WEVDTNCASA-N
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Description

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings, a nitro group, and a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzoyl and chlorophenyl derivatives with a nitrophenyl compound under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
  • 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Uniqueness

Compared to similar compounds, 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H26ClN3O4

Molecular Weight

528.0 g/mol

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C30H26ClN3O4/c1-30(2)16-23-26(24(35)17-30)25(18-8-12-22(13-9-18)34(37)38)27(28(36)19-6-4-3-5-7-19)29(32)33(23)21-14-10-20(31)11-15-21/h3-15,25,32,36H,16-17H2,1-2H3/b28-27+,32-29?

InChI Key

VSTQABRLDIYCAF-WEVDTNCASA-N

Isomeric SMILES

CC1(CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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